6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid
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Overview
Description
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid is a boronic acid derivative that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with bis(tert-butoxycarbonyl)amino groups. The molecular formula of this compound is C15H23BN2O6, and it has a molecular weight of 338.16 g/mol .
Preparation Methods
The preparation of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid typically involves a multi-step synthetic route:
Reaction of 3-bromopyridine with tert-butyl carbamate: This step results in the formation of 2-(N-Boc-amino)pyridine.
Reaction of 2-(N-Boc-amino)pyridine with boric acid: This step generates the target product, this compound.
Chemical Reactions Analysis
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Oxidation and reduction reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution reactions: The amino groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and substrates used.
Scientific Research Applications
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid has several scientific research applications:
Biology and Medicine: The compound’s boronic acid group can interact with biological molecules, making it useful in the development of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid primarily involves its role as a boron reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon–carbon bond. The bis(tert-butoxycarbonyl)amino groups provide steric protection and stability to the molecule, enhancing its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid derivative commonly used in Suzuki–Miyaura coupling reactions.
4-(Dimethylamino)phenylboronic acid: Another boronic acid derivative with an amino group that enhances its reactivity in certain reactions.
2-(N-Boc-amino)pyridine: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its combination of a pyridine ring with bis(tert-butoxycarbonyl)amino groups, which provides enhanced stability and reactivity compared to simpler boronic acid derivatives.
Properties
IUPAC Name |
[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O6/c1-14(2,3)23-12(19)18(13(20)24-15(4,5)6)11-8-7-10(9-17-11)16(21)22/h7-9,21-22H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOPXGPGLLNWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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